REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([N:15]=[C:16]=[S:17])(=O)C1C=CC=CC=1>CC(C)=O>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[NH:1][C:16]([NH2:15])=[S:17]
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
845 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 6.5 h, at which time it
|
Duration
|
6.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was added acetonitrile (50 mL)
|
Type
|
FILTRATION
|
Details
|
the yellow precipitate was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous reaction mixture was heated to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added 6 N hydrochloric acid until pH
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added ammonium hydroxide (50 mL)
|
Type
|
CUSTOM
|
Details
|
then separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 717 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |